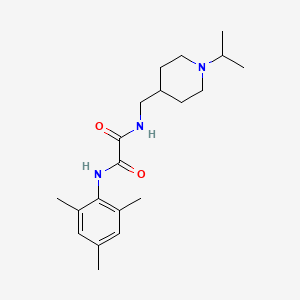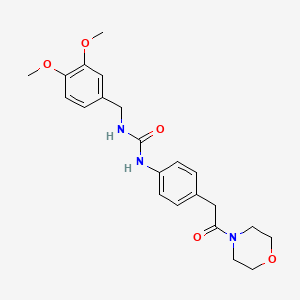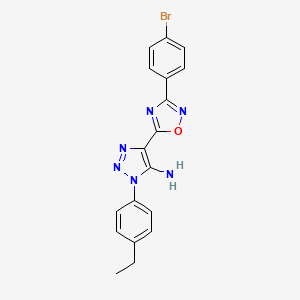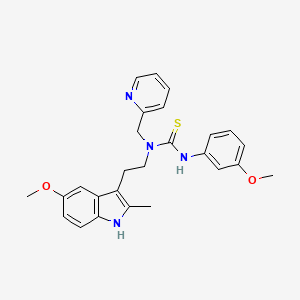
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide (IMMO) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMMO is a synthetic compound that belongs to the class of oxalamides and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been found to exhibit a wide range of pharmacological properties, making it a potential candidate for various therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. This compound has also been found to have anti-tumor effects and can induce apoptosis in cancer cells. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound is also stable and has a long shelf life, making it a useful tool for long-term studies. However, there are some limitations to the use of this compound in lab experiments. This compound has not been extensively studied in humans, and its toxicity profile is not well understood. Therefore, caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for the study of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Additionally, more research is needed to determine the toxicity profile of this compound and its potential side effects. Finally, further studies are needed to determine the therapeutic potential of this compound in various diseases, including neurodegenerative diseases and cancer.
Conclusion:
In conclusion, this compound (this compound) is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide can be synthesized using a multi-step process that involves the reaction of mesitylene with oxalyl chloride to form mesitylene oxalyl chloride. The mesitylene oxalyl chloride is then reacted with 1-isopropylpiperidin-4-amine to form the intermediate product, which is then treated with sodium hydroxide to obtain this compound. The synthesis method of this compound has been optimized to achieve high yields and purity.
properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-13(2)23-8-6-17(7-9-23)12-21-19(24)20(25)22-18-15(4)10-14(3)11-16(18)5/h10-11,13,17H,6-9,12H2,1-5H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKZVEMIKDOZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid](/img/structure/B2786378.png)
![4-Fluorobenzo[d]oxazol-2-amine](/img/structure/B2786379.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2786382.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2786383.png)
![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2786389.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786390.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)

![5-[(2-Phenylethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2786398.png)